REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[Na+].[CH2:12](I)[CH3:13].ClCCl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH2:12][CH3:13])=[C:2]([F:1])[CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred virgorously at the ambient temperature for 51/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for a further 68 hours
|
Duration
|
68 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure at a bath temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained below 40° C
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified by column chromatography on a silica gel support
|
Type
|
WASH
|
Details
|
eluting firstly with n-hexane and secondly with dichloromethane
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of sodium metabisulphite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |